4-Hydrazinyl-2-mercaptobenzoic acid 4-Hydrazinyl-2-mercaptobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636083
InChI: InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11)
SMILES:
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol

4-Hydrazinyl-2-mercaptobenzoic acid

CAS No.:

Cat. No.: VC17636083

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinyl-2-mercaptobenzoic acid -

Specification

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
IUPAC Name 4-hydrazinyl-2-sulfanylbenzoic acid
Standard InChI InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11)
Standard InChI Key QPYQDDSDWSBNBH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NN)S)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-hydrazinyl-2-sulfanylbenzoic acid, reflecting the positions of the hydrazine (-NH-NH₂) and thiol (-SH) substituents on the aromatic ring . Its molecular formula, C₇H₈N₂O₂S, corresponds to a molecular weight of 184.22 g/mol, as calculated using PubChem’s computational tools .

Structural Features

The compound’s structure combines three key functional groups:

  • Carboxylic acid (-COOH) at the 1-position, contributing to acidity and hydrogen-bonding capacity.

  • Thiol (-SH) at the 2-position, enabling disulfide bond formation and metal coordination.

  • Hydrazine (-NH-NH₂) at the 4-position, conferring nucleophilic and reducing properties.

The planar aromatic ring facilitates π-π stacking interactions, while the substituents create steric and electronic effects that influence reactivity.

Synonyms and Registry Numbers

Table 1 summarizes alternative names and identifiers for this compound:

SynonymRegistry NumberSource
4-Hydrazinyl-2-mercaptobenzoic acid1805739-76-7PubChem
4-Hydrazinyl-2-sulfanylbenzoic acidEN300-6486881PubChem

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its ionizable groups:

  • Carboxylic acid: Enhances water solubility at high pH via deprotonation.

  • Thiol and hydrazine: Promote solubility in polar aprotic solvents (e.g., DMSO, DMF).

Stability considerations include:

  • Oxidation: The thiol group is prone to oxidation, forming disulfides.

  • Hydrazine decomposition: May release nitrogen gas under acidic or thermal stress.

Spectroscopic Data

Predicted spectral characteristics based on functional groups:

  • IR Spectroscopy:

    • Broad O-H stretch (2500–3300 cm⁻¹) from carboxylic acid.

    • S-H stretch (~2550 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from thiol and hydrazine.

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), -SH (δ 1.5–2.5 ppm, broad), -NH-NH₂ (δ 3.0–5.0 ppm).

    • ¹³C NMR: Carboxylic carbon (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm).

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports for 4-hydrazinyl-2-mercaptobenzoic acid are available, analogous methods for hydrazine- and thiol-containing aromatics suggest potential pathways:

  • Diazotization-Reduction Sequence (Figure 1):

    • Step 1: Diazotization of 4-amino-2-mercaptobenzoic acid with nitrous acid (HNO₂) to form a diazonium salt.

    • Step 2: Reduction using stannous chloride (SnCl₂) or sulfites to replace the diazo group with hydrazine .

  • Direct Functionalization:

    • Introducing hydrazine via nucleophilic aromatic substitution on a halogenated precursor (e.g., 4-chloro-2-mercaptobenzoic acid).

Challenges and Optimizations

  • Hydrazine Handling: Requires strict temperature control (<5°C) to prevent decomposition .

  • Thiol Protection: Use of trityl or acetamidomethyl groups during synthesis to avoid oxidation.

Chemical Reactivity and Derivatives

Key Reactions

  • Condensation: Hydrazine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.

  • Oxidation: Thiol oxidation yields disulfides or sulfonic acids under strong oxidizing conditions.

  • Coordination Chemistry: Thiol and hydrazine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Derivative Formation

Table 2 highlights potential derivatives and their applications:

DerivativeReaction PartnerApplication
HydrazoneAcetoneBiological probes
Disulfide dimerOxidizing agentsPolymer crosslinking
Metal complexesCuSO₄Catalysis or imaging

Applications in Industry and Research

Pharmaceutical Development

The compound’s dual functionality makes it a candidate for:

  • Antioxidant agents: Thiol group scavenges free radicals.

  • Antimicrobials: Hydrazine derivatives inhibit metalloenzymes in pathogens.

Materials Science

  • Self-assembled monolayers (SAMs): Thiols anchor molecules to gold surfaces for sensors.

  • Coordination polymers: Metal complexes form porous frameworks for gas storage.

Analytical Methods for Characterization

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/0.1% TFA.

  • TLC: Rf ≈ 0.4 (silica gel, ethyl acetate/hexane 1:1).

Mass Spectrometry

  • ESI-MS: Expected [M+H]⁺ peak at m/z 185.1.

Future Research Directions

  • Green synthesis: Develop aqueous-phase reactions to minimize solvent waste.

  • Targeted drug delivery: Conjugate with nanoparticles for enhanced bioavailability.

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